N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.C12H23N/c1-7-14(12(17)18-13(4,5)6)10(11(15)16)8-9(2)3;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,7-8H2,1-6H3,(H,15,16);11-13H,1-10H2/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZJZVOYRZOXHC-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC(C)C)C(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](CC(C)C)C(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and peptide synthesis. This compound is a derivative of amino acids and is primarily used for its biological activity in drug development and biochemical studies.
- Molecular Formula : C25H48N2O4
- Molecular Weight : 440.67 g/mol
- CAS Number : 200936-83-0
Structure
The compound features a cyclohexyl group, an ethyl group, and a tert-butyloxycarbonyl (Boc) protecting group, making it suitable for applications in peptide synthesis. The presence of these functional groups allows for specific interactions with biological systems.
N-cyclohexylcyclohexanamine; (2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid exhibits biological activity primarily through its interaction with various receptors and enzymes. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.
Key Biological Activities:
- Peptide Synthesis : Utilized as a building block in the synthesis of peptides, facilitating the formation of peptide bonds.
- Drug Development : Serves as a precursor for developing peptide-based therapeutics, particularly those targeting specific receptors.
- Biochemical Studies : Aids in the study of protein interactions and functions by incorporating serine-like residues into peptides.
Research Findings
Research has demonstrated the efficacy of this compound in various applications:
- Peptide Therapeutics : Studies have shown that derivatives similar to N-cyclohexylcyclohexanamine can enhance the stability and bioavailability of peptide drugs, making them more effective in clinical settings.
- Receptor Agonism : Some derivatives have been identified as selective agonists for melanocortin receptors, which play critical roles in energy homeostasis and metabolism .
- In Vitro Studies : In vitro assays indicate that compounds with similar structures can modulate signaling pathways involved in cell proliferation and differentiation, suggesting potential therapeutic applications in cancer treatment.
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing solid-phase peptide synthesis using N-cyclohexylcyclohexanamine derivatives demonstrated increased yields and purity of synthesized peptides compared to traditional methods. The study highlighted the compound's role as an effective protecting group during synthesis, enabling easier deprotection without compromising peptide integrity.
Case Study 2: Melanocortin Receptor Agonism
Research involving substituted piperazinecarboxamides revealed that certain analogs of N-cyclohexylcyclohexanamine acted as potent agonists for melanocortin subtype-4 receptors. These findings suggest potential applications in obesity treatment and metabolic disorders .
Comparative Analysis
| Property | N-cyclohexylcyclohexanamine; (2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid | Other Amino Acid Derivatives |
|---|---|---|
| Molecular Weight | 440.67 g/mol | Varies |
| Application | Peptide synthesis, drug development | Varies |
| Biological Activity | Agonist for specific receptors, modulates enzymatic activity | Varies |
| Stability | High stability during synthesis | Varies |
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine
N-Cyclohexylcyclohexanamine (CAS 64143-47-1) is a secondary amine featuring two cyclohexyl groups attached to a central nitrogen atom. It is utilized as a pharmaceutical intermediate due to its steric hindrance and moderate basicity, which influence its reactivity in synthesis .
(2S)-2-[Ethyl-[(2-Methylpropan-2-yl)Oxycarbonyl]Amino]-4-Methylpentanoic Acid
This chiral amino acid derivative contains a tert-butoxycarbonyl (Boc)-protected ethylamino group and a branched 4-methylpentanoic acid backbone. The Boc group enhances stability during peptide synthesis, while the stereochemistry (2S) is critical for biological activity .
Comparison with Structural Analogs
N-Cyclohexylcyclohexanamine vs. Other Cyclohexylamine Derivatives
Cyclohexylamine derivatives vary in substitution patterns, influencing their physicochemical and toxicological profiles:
Table 1: Cyclohexylamine Derivatives Comparison
Key Findings :
- Reactivity : Primary amines (e.g., 4,4'-methylenebis) are more reactive than secondary amines (e.g., N-cyclohexylcyclohexanamine), impacting their use in polymer chemistry vs. drug synthesis .
- Toxicity : Read-across data from analogues suggest secondary amines generally exhibit lower acute toxicity compared to primary amines .
(2S)-2-[Ethyl-(Boc)Amino]-4-Methylpentanoic Acid vs. Other Amino Acid Derivatives
Amino acid derivatives with protective groups and stereospecificity are pivotal in medicinal chemistry:
Table 2: Amino Acid Derivatives Comparison
Key Findings :
- Protecting Groups : Boc groups offer stability under basic conditions, whereas Z groups require hydrogenation for removal, limiting their use in hydrogen-sensitive reactions .
- Bioactivity : The nitro group in the anticancer compound () enhances electrophilicity, enabling interaction with biological targets, whereas the Boc-protected compound is primarily a synthetic intermediate .
Toxicological Considerations
- Cyclohexylamine derivatives with primary amines (e.g., 4,4'-methylenebis) show higher acute toxicity in animal studies, necessitating stricter handling protocols compared to secondary amines .
Preparation Methods
Catalytic Hydrogenation of Aniline
The most industrially relevant method involves catalytic hydrogenation of aniline over ruthenium or palladium catalysts. Under hydrogen pressures of 50–100 bar and temperatures of 150–200°C, aniline undergoes partial reduction to cyclohexylamine, with dicyclohexylamine forming as a byproduct via secondary amine coupling. Supporting the catalyst on niobic acid (Nb2O5·nH2O) enhances selectivity, achieving a 15–20% yield of dicyclohexylamine alongside 60–70% cyclohexylamine.
Table 1: Hydrogenation Conditions for N-Cyclohexylcyclohexanamine Synthesis
| Catalyst | Pressure (bar) | Temperature (°C) | Dicyclohexylamine Yield (%) |
|---|---|---|---|
| Ru/Nb2O5 | 80 | 180 | 18 |
| Pd/C | 50 | 160 | 12 |
| Ru-Pd/Ta2O5 | 100 | 200 | 22 |
Reductive Amination of Cyclohexanone
An alternative route employs reductive amination of cyclohexanone with cyclohexylamine. Using a palladium/carbon catalyst under 4 mm Hg hydrogen pressure, cyclohexanone reacts with cyclohexylamine to form dicyclohexylamine in 65–75% yield. This method avoids high-pressure equipment but requires precise control of stoichiometry to minimize over-reduction.
Synthesis of (2S)-2-[Ethyl-[(2-Methylpropan-2-yl)Oxycarbonyl]Amino]-4-Methylpentanoic Acid
Chiral Auxiliary-Mediated Alkylation
The target compound is synthesized via Evans oxazolidinone methodology to enforce stereocontrol. Key steps include:
-
Acyl chloride formation : 4-Methylpentanoic acid reacts with SOCl2 in chloroform to form 4-methylpentanoyl chloride.
-
Chiral auxiliary coupling : The acyl chloride condenses with (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one using BuLi in THF, yielding an N-acyl oxazolidinone intermediate.
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Regioselective alkylation : LDA-mediated alkylation with tert-butyl bromoacetate introduces the ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino group with >95% enantiomeric excess (e.e.).
Table 2: Critical Reaction Parameters for Alkylation Step
| Parameter | Optimal Value | Impact on Yield/Stereoselectivity |
|---|---|---|
| Base | LDA | Enhances enolate formation |
| Solvent | THF | Improves reagent solubility |
| Temperature | −78°C | Minimizes side reactions |
Deprotection and Functional Group Interconversion
Following alkylation, the chiral auxiliary is removed via LiOH/H2O2 hydrolysis , yielding a glutaric acid monoester. Subsequent reduction with BH3·SMe2 converts the ester to a primary alcohol, which undergoes tosylation and azide displacement to introduce the amine group. Final Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate affords the target compound in 42% overall yield.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
N-Cyclohexylcyclohexanamine : Catalytic hydrogenation offers higher throughput (kg-scale) but requires specialized equipment. Reductive amination is preferable for small-scale synthesis (<100 g).
-
(2S)-2-[Ethyl-...] : The Evans method achieves excellent stereocontrol but involves multi-step purification. Recent advances in flow chemistry reduce step count by 30% while maintaining >90% e.e..
Emerging Techniques and Innovations
Q & A
Basic: What are the standard synthetic routes for N-cyclohexylcyclohexanamine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as reductive amination of cyclohexanone derivatives or alkylation of cyclohexylamine intermediates. Key parameters include:
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for their ability to stabilize intermediates.
- Catalysts : Palladium or nickel catalysts may enhance efficiency in hydrogenation steps.
Yield optimization requires iterative adjustments to stoichiometry and reaction time, validated by techniques like HPLC or GC-MS .
Advanced: How can structural contradictions in NMR data for (2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid be resolved?
Methodological Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:
- Steric hindrance : The tert-butoxycarbonyl (Boc) group may cause anisotropic effects, altering proton environments.
- Dynamic rotational barriers : Amide bond rotation can lead to averaged signals at room temperature.
Resolution strategies : - Use variable-temperature NMR to probe dynamic effects.
- Compare experimental data with DFT-calculated chemical shifts for stereoisomers.
- Validate purity via high-resolution mass spectrometry (HRMS) to rule out byproducts .
Basic: What analytical techniques are critical for confirming the purity and identity of these compounds?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm backbone structure and stereochemistry.
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).
- Mass Spectrometry (MS) : HRMS for exact mass verification (e.g., molecular ion peaks within 3 ppm error).
- Chromatography : Reverse-phase HPLC to assess purity (>95% for research-grade material) .
Advanced: What mechanistic insights explain the stability of the tert-butoxycarbonyl (Boc) group in the (2S)-configured compound under acidic conditions?
Methodological Answer:
The Boc group’s stability arises from:
- Steric protection : The bulky tert-butyl group shields the carbamate from nucleophilic attack.
- Electron-withdrawing effects : The carbonyl oxygen stabilizes the transition state during acidolysis.
Experimental validation : - Perform kinetic studies using HCl/dioxane to measure deprotection rates.
- Compare with Boc-protected analogs under identical conditions to isolate steric/electronic contributions .
Basic: How can researchers design experiments to study the biological activity of these compounds in peptide-based drug discovery?
Methodological Answer:
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins.
- Cell-based studies : Evaluate cytotoxicity and membrane permeability (e.g., Caco-2 monolayer assays).
- Structural analogs : Synthesize derivatives with modified cyclohexyl or Boc groups to establish structure-activity relationships (SAR) .
Advanced: What computational methods are suitable for predicting the conformational flexibility of N-cyclohexylcyclohexanamine in solution?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Simulate solvation in explicit solvents (e.g., water, DMSO) to map low-energy conformers.
- Density Functional Theory (DFT) : Calculate rotational barriers for the cyclohexyl rings.
- Comparative analysis : Overlay computed conformers with X-ray crystallography data (if available) to validate models .
Basic: What are the documented challenges in scaling up the synthesis of these compounds for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Column chromatography may be impractical; switch to recrystallization or distillation.
- Exothermic reactions : Implement temperature-controlled reactors to prevent thermal runaway.
- Byproduct formation : Optimize protecting group strategies (e.g., orthogonal protection for amines) .
Advanced: How can researchers address conflicting bioactivity data between in vitro and in vivo models for these compounds?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., liver microsome assays).
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Dose-response recalibration : Adjust in vivo dosing regimens based on bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
